2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
Overview
Description
“2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine” is a chemical compound with the CAS Number: 1108603-35-5 . Its IUPAC name is ®-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H14N2O . The InChI Code is 1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m1/s1 .
Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a molecular weight of 238.29 . The density is 1.2±0.1 g/cm3 . The boiling point is 402.0±18.0 °C at 760 mmHg .
Scientific Research Applications
Chiral Ligands in Enantiocontrol of Metal-Catalyzed Reactions 2-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]pyridine has been identified as a chiral ligand for enantiocontrol in metal-catalyzed reactions. This compound, supplied in a white solid form, can be prepared through a reaction involving pyridine carboximidate and (S)-tert-leucinol. It is used for controlling the stereochemistry in such reactions, which is critical in synthesizing chiral molecules (Lacour & Austeri, 2012).
Use in Catalytic Processes and Ligand Synthesis The compound is involved in the synthesis and characterization of various metal complexes, such as silver, copper, and palladium complexes. Its application in these complexes contributes to the development of materials with unique properties like fluorescence, non-linear optical properties, and ferroelectric properties. This makes it useful in materials science and catalysis research (Kuai et al., 2015).
Role in Asymmetric Catalysis The molecule serves as a ligand in asymmetric catalysis, which is a critical aspect of organic synthesis. By influencing the outcome of catalytic reactions, it aids in producing enantiomerically pure compounds. This is particularly significant in the pharmaceutical industry, where the chirality of drug molecules can have major implications on their efficacy and safety (Vermonden et al., 2003).
Application in Organic Semiconductors The compound, due to its photophysical properties, shows potential as an organic semiconductor. This application is significant in the field of electronics and optoelectronics, where there is a growing interest in organic materials as alternatives to traditional inorganic semiconductors (Briseño-Ortega et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(4R)-4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.